molecular formula C22H22N4O2 B2854368 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea CAS No. 1251608-68-0

1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea

Cat. No. B2854368
CAS RN: 1251608-68-0
M. Wt: 374.444
InChI Key: JARTZUVMYNUDRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea, also known as NMPU, is a urea-based compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. NMPU has been shown to exhibit potent biological activity, making it a promising candidate for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea is not fully understood, but it is thought to involve the inhibition of specific enzymes and receptors in the body. For example, 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea has been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. By inhibiting DPP-4, 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea may help to improve glucose control in patients with diabetes. 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea has also been shown to inhibit the activity of the receptor tyrosine kinase Axl, which is involved in the development and progression of cancer.
Biochemical and Physiological Effects
1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea has been shown to exhibit a range of biochemical and physiological effects in various in vitro and in vivo models. For example, 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea has been shown to inhibit the proliferation and migration of cancer cells, reduce inflammation in animal models of arthritis, and improve glucose control in animal models of diabetes. 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea has also been shown to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea in scientific research is its potent biological activity, which makes it a promising candidate for the development of new therapeutic agents. 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea is also relatively easy to synthesize, making it more accessible to researchers. However, one limitation of using 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea in lab experiments is its potential toxicity, which may limit its use in certain applications. Additionally, more research is needed to fully understand the mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea and its potential side effects.

Future Directions

There are many potential future directions for research on 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea. For example, further studies are needed to fully understand the mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea and its potential applications in the development of new therapeutic agents. Additionally, more research is needed to evaluate the safety and efficacy of 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea in animal and human studies. Other potential future directions for research on 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea include investigating its potential applications in the treatment of other diseases such as neurodegenerative disorders and infectious diseases. Overall, 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea is a promising compound that has the potential to make a significant impact in various fields of scientific research.

Synthesis Methods

The synthesis of 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea involves the reaction of 1-naphthalenylmethanamine with 2-(3-oxopiperazin-1-yl)aniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The resulting product is then treated with urea to yield 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea. The synthesis of 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea has been optimized to improve the yield and purity of the compound, making it more suitable for use in scientific research.

Scientific Research Applications

1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea has been investigated as a potential inhibitor of various enzymes and receptors involved in the development and progression of diseases such as cancer, diabetes, and Alzheimer's disease. 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea has also been shown to exhibit antimicrobial activity against a range of bacterial and fungal pathogens, making it a promising candidate for the development of new antibiotics.

properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c27-21-15-26(13-12-23-21)20-11-4-3-10-19(20)25-22(28)24-14-17-8-5-7-16-6-1-2-9-18(16)17/h1-11H,12-15H2,(H,23,27)(H2,24,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARTZUVMYNUDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=CC=CC=C2NC(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.